phosphaniumolate CAS No. 56121-29-0](/img/structure/B14626950.png)
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy](oxo)phosphaniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a hydroxy group, diethyl substituents, and a phosphaniumolate moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate typically involves multiple steps, starting with the preparation of the hydroxytridecan-7-yl intermediate. This intermediate is then reacted with diethyl groups under controlled conditions to introduce the diethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of alkyl or aryl derivatives .
科学的研究の応用
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate involves its interaction with specific molecular targets and pathways. The hydroxy group and phosphaniumolate moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy]acetic acid: Similar in structure but with an acetic acid group instead of the phosphaniumolate moiety.
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy]propanoic acid: Another similar compound with a propanoic acid group.
Uniqueness
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate is unique due to the presence of the phosphaniumolate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
56121-29-0 |
|---|---|
分子式 |
C17H35O4P |
分子量 |
334.4 g/mol |
IUPAC名 |
(5,9-diethyl-7-hydroxytridecan-7-yl)oxy-oxido-oxophosphanium |
InChI |
InChI=1S/C17H35O4P/c1-5-9-11-15(7-3)13-17(18,21-22(19)20)14-16(8-4)12-10-6-2/h15-16,18H,5-14H2,1-4H3 |
InChIキー |
NMCBOTGEWZKAAU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(CC(CC)CCCC)(O)O[P+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
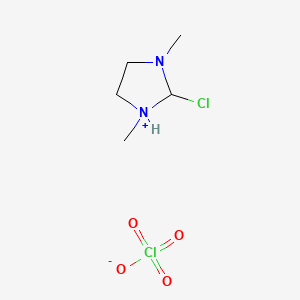
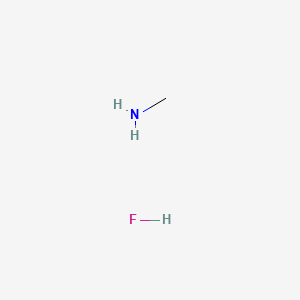


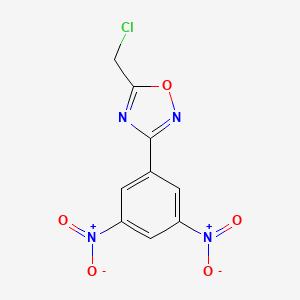
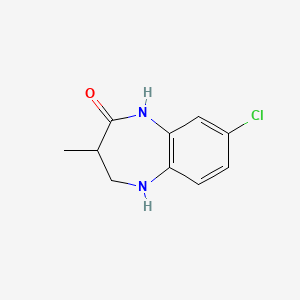
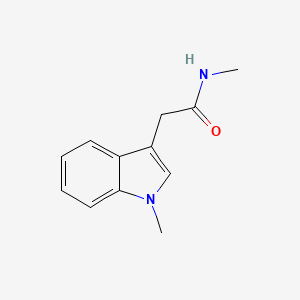
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
stannane](/img/structure/B14626925.png)

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
